2-Cyanopropan-2-yl 3-oxobutanoate
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Overview
Description
2-Cyanopropan-2-yl 3-oxobutanoate is an organic compound with a unique structure that combines a cyano group and a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyanopropan-2-yl 3-oxobutanoate typically involves the reaction of 2-cyanopropan-2-yl with 3-oxobutanoate under controlled conditions. One common method involves the use of alkyl cyanoacetates and substituted aryl or heteryl amines . The reaction conditions can vary, but often involve stirring without solvent at elevated temperatures or using a steam bath .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar methods as in laboratory synthesis but optimized for efficiency and yield. The use of continuous flow reactors and automated systems can enhance the production process.
Chemical Reactions Analysis
Types of Reactions
2-Cyanopropan-2-yl 3-oxobutanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The cyano group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-Cyanopropan-2-yl 3-oxobutanoate has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Cyanopropan-2-yl 3-oxobutanoate involves its reactivity with various molecular targets. The cyano group can act as a nucleophile, while the ketone group can participate in electrophilic reactions. These interactions can lead to the formation of new bonds and the modification of existing molecular structures .
Comparison with Similar Compounds
Similar Compounds
2-Cyanopropan-2-yl benzodithioate: This compound has a similar cyano group but differs in its overall structure and reactivity.
1-Cyanocyclohex-1-yl: Another compound with a cyano group, but with different reactivity and applications.
Uniqueness
2-Cyanopropan-2-yl 3-oxobutanoate is unique due to its combination of a cyano group and a ketone group, which provides distinct reactivity and versatility in various chemical reactions and applications .
Properties
CAS No. |
99563-89-0 |
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Molecular Formula |
C8H11NO3 |
Molecular Weight |
169.18 g/mol |
IUPAC Name |
2-cyanopropan-2-yl 3-oxobutanoate |
InChI |
InChI=1S/C8H11NO3/c1-6(10)4-7(11)12-8(2,3)5-9/h4H2,1-3H3 |
InChI Key |
LNHUENLSQORAAB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)OC(C)(C)C#N |
Origin of Product |
United States |
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